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Compound of Interest

Compound Name: Derazantinib

Cat. No.: B8069357

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of derazantinib in combination with atezolizumab
for the treatment of urothelial carcinoma against current standards of care and other targeted
therapies. The information is supported by experimental data from clinical trials to aid in
research and development decisions.

Executive Summary

The combination of the pan-FGFR inhibitor derazantinib and the PD-L1 inhibitor atezolizumab
was investigated in the FIDES-02 clinical trial for patients with advanced urothelial carcinoma
harboring FGFR genetic alterations. Despite a strong preclinical rationale, the combination, as
well as derazantinib monotherapy, did not demonstrate sufficient efficacy to warrant further
development in this indication. The current standard of care for first-line treatment of locally
advanced or metastatic urothelial carcinoma has shifted to the combination of enfortumab
vedotin and pembrolizumab, which has shown a significant survival benefit over traditional
platinum-based chemotherapy. For patients with FGFR-altered urothelial carcinoma who have
progressed on prior therapies, the FGFR inhibitor erdafitinib remains a viable targeted
treatment option.

Comparative Efficacy
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The following table summarizes the key efficacy outcomes for derazantinib with or without
atezolizumab and comparator therapies in patients with urothelial carcinoma.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b8069357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Treatment
Regimen

Trial

Patient
Population

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(0S)

Derazantinib

+

Atezolizumab

FIDES-02
(Substudy 4)

FGFR
inhibitor-
resistant
muUC with
FGFR1-3 GA

0%

Not Reported

Not Reported

Derazantinib

Monotherapy

FIDES-02
(Substudies 1
& 5)

muUC with
FGFR1-3 GA,
21 prior line

of therapy

8.29%[1][2]

2.1 months[2]
[3]

6.6 months[2]
[3]

Enfortumab
Vedotin +
Pembrolizum
ab

EV-302

Previously
untreated
locally
advanced or
metastatic
uc

67.79%][4][5]

12.5
months[4][5]

315
months[4][5]

Erdafitinib

BLC2001

Locally
advanced or
metastatic
UC with
FGFR3/2
alterations,
progressed
after
platinum-
based

chemotherap

y

40%[6][7]

5.5 months|6]
[7]

11.3
months[6][7]

Erdafitinib

THOR
(Cohort 1)

Locally
advanced or

metastatic

46%[8]

5.6 months[9]

12.1
months[9]
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UC with
FGFR
alterations,
progressed
after anti-PD-
(L)1 therapy

Comparative Safety

The safety profiles of these regimens are distinct and are an important consideration in

treatment selection.

Treatment Regimen

Trial

Common Treatment-
Related Adverse Events
(TRAES) (Grade =3)

Derazantinib + Atezolizumab

FIDES-02 (Dose-finding

cohort)

Diarrhea (4%), Nausea (4%),
Asthenia (4%), Oral fungal
infection (4%), Immune-related
nephritis (G4, 4%)[2]

Derazantinib Monotherapy

FIDES-02 (Substudies 1 & 5)

Increased transaminases
(40.8% all grades), Nausea
(38.8% all grades), Fatigue
(32.7% all grades), Decreased
appetite (30.6% all grades)[10]

Enfortumab Vedotin +

Peripheral sensory neuropathy
(50.0% all grades), Pruritus

_ EV-302 _
Pembrolizumab (39.8% all grades), Alopecia
(33.2% all grades)[4]
o Stomatitis (14%),
Erdafitinib BLC2001

Hyponatremia (11%)[11]

Signaling Pathways and Mechanisms of Action

Derazantinib and atezolizumab have distinct and potentially synergistic mechanisms of action.
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Caption: Mechanisms of Derazantinib and Atezolizumab.

Experimental Protocols
FIDES-02 (NCT04045613)

Study Design: A multi-cohort, open-label, Phase 1b/2 study evaluating derazantinib as a
monotherapy and in combination with atezolizumab in patients with advanced urothelial
cancer with activating FGFR genetic aberrations.[8][10][12]

Patient Population: Patients with histologically confirmed, unresectable or metastatic
urothelial carcinoma with documented FGFR1, FGFR2, or FGFR3 genetic aberrations who
had progressed on at least one prior line of standard therapy.[10] An ECOG performance
status of O, 1, or 2 was required.[13]

Treatment Arms:

[¢]

Substudy 1: Derazantinib 300 mg once daily (QD) monotherapy.[1]

o Substudy 2 (Dose Finding): Atezolizumab 1200 mg every 3 weeks plus derazantinib 200
mg or 300 mg QD.[1]

o Substudy 3: Derazantinib 200 mg twice daily (BID) plus atezolizumab 1200 mg every 3
weeks.[1]

o Substudy 4: For patients with FGFR inhibitor-resistant disease, randomization to
derazantinib 300 mg QD monotherapy or in combination with atezolizumab 1200 mg
every 3 weeks.

o Substudy 5: Derazantinib 200 mg BID monotherapy.[1]

Primary Endpoints:

o Phase 1b (Substudy 2): Recommended Phase 2 dose (RP2D) of derazantinib in
combination with atezolizumab.[1]

o Phase 2 (Substudies 1, 3, 4, 5): Objective Response Rate (ORR) per RECIST v1.1 by
blinded independent central review.[3][10]
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e Tumor Assessment: Tumor response was evaluated by blinded independent central review
according to RECIST v1.1.[8]

EV-302 (NCT04223856)

o Study Design: A Phase 3, open-label, randomized, controlled trial comparing enfortumab
vedotin in combination with pembrolizumab versus standard platinum-based chemotherapy.

[5]

o Patient Population: Patients with previously untreated locally advanced or metastatic
urothelial carcinoma, regardless of cisplatin eligibility or PD-L1 expression.[5] Patients were
required to have measurable disease and an ECOG performance status of <2.[5]

e Treatment Arms:

o Experimental Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) + Pembrolizumab
(200 mg on Day 1) of a 3-week cycle.[5]

o Control Arm: Gemcitabine + Cisplatin or Carboplatin for up to 6 cycles.[5]
o Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[5]

e Tumor Assessment: Tumor assessments were performed by blinded independent central
review.[5] Confirmatory scans were required 4 to 9 weeks after initial documentation of
progression.

BLC2001 (NCT02365597)

o Study Design: A Phase 2, open-label, single-arm trial of erdafitinib.

o Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with
susceptible FGFR3 gene mutations or FGFR2/3 gene fusions that had progressed on or
after at least one prior platinum-containing chemotherapy. Prior immunotherapy was
permitted.

o Treatment Regimen: Erdafitinib administered orally at a starting dose of 8 mg once daily, with
a provision for dose escalation to 9 mg daily based on serum phosphate levels.
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e Primary Endpoint: Objective Response Rate (ORR) as determined by blinded independent
review committee according to RECIST 1.1.

e Tumor Assessment: Tumor response was evaluated according to RECIST v1.1.

Experimental Workflow

The following diagram illustrates a typical clinical trial workflow for evaluating a new
combination therapy in urothelial carcinoma.
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Clinical Trial Workflow for Combination Therapy
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l
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N

Treatment Cycles
(e.g., 21-day cycles)

ontinue if no progression

Tumor Assessment
(e.g., every 6-9 weeks)
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Completion

Follow-up for Survival

l

Data Analysis
(ORR, PFS, OS, Safety)
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Caption: Generalized Clinical Trial Workflow.
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Conclusion

The combination of derazantinib and atezolizumab did not demonstrate a clinically meaningful
benefit in patients with advanced urothelial carcinoma with FGFR alterations in the FIDES-02
trial. In contrast, the combination of enfortumab vedotin and pembrolizumab has established a
new standard of care in the first-line setting with a significant improvement in overall survival.
For second-line and later treatment of FGFR-altered urothelial carcinoma, erdafitinib remains
an important targeted therapy option. Future research in this space may focus on novel
combinations and patient selection strategies to improve outcomes for this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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